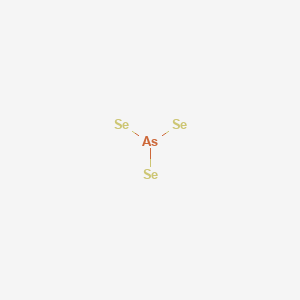
2-(Octylamino)ethanol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Octylamino)ethanol;hydrochloride is an organic compound that belongs to the class of ethanolamines. It is characterized by the presence of an octylamino group attached to the ethanol backbone. This compound is often used in various chemical and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Octylamino)ethanol;hydrochloride typically involves the reaction of octylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{C}8\text{H}{17}\text{NH}_2 + \text{C}_2\text{H}_4\text{O} \rightarrow \text{C}8\text{H}{17}\text{NHCH}_2\text{CH}_2\text{OH} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar principles. The process is optimized for high yield and purity, often involving the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
2-(Octylamino)ethanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines and alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce simpler amines and alcohols.
科学的研究の応用
2-(Octylamino)ethanol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.
作用機序
The mechanism by which 2-(Octylamino)ethanol;hydrochloride exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical and physiological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-(Octylamino)ethanethiol hydrochloride
- 1-[4-(Isopropylsulfanyl)phenyl]-2-(octylamino)-1-propanol hydrochloride
- 2-Ethyl-3-methyl-1-(octylamino)pyrido(1,2-a)benzimidazole-4-carbonitrile
Uniqueness
2-(Octylamino)ethanol;hydrochloride is unique due to its specific structure and properties, which make it suitable for a variety of applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds.
特性
CAS番号 |
50962-01-1 |
|---|---|
分子式 |
C10H24ClNO |
分子量 |
209.76 g/mol |
IUPAC名 |
2-(octylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C10H23NO.ClH/c1-2-3-4-5-6-7-8-11-9-10-12;/h11-12H,2-10H2,1H3;1H |
InChIキー |
GTKZHGUAPCSJED-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCNCCO.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(NE)-N-[(1Z)-1-hydrazinylidene-1-phenylpropan-2-ylidene]hydroxylamine](/img/structure/B14672714.png)




![1-(4-Chlorobenzyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B14672742.png)





